![molecular formula C13H13N3O6 B12349933 4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)
4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diazinan ring fused to a benzoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-aminobenzamide with dimethyl malonate, followed by the addition of p-anisidine and p-nitrobenzaldehyde. This one-pot, four-component reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazinan ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: Shares the diazinan ring structure but lacks the benzoic acid moiety.
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid: Similar structure with a methoxy group instead of a hydroxy group.
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methylbenzoic acid: Contains a methyl group instead of a hydroxy group.
Uniqueness
4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H13N3O6 |
|---|---|
分子量 |
307.26 g/mol |
IUPAC 名称 |
4-[[2-(2,4-dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H13N3O6/c17-9-5-7(1-2-8(9)12(20)21)14-11(19)6-16-4-3-10(18)15-13(16)22/h1-2,5,17H,3-4,6H2,(H,14,19)(H,20,21)(H,15,18,22) |
InChI 键 |
OZKUNGZMSIIRHG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)NC1=O)CC(=O)NC2=CC(=C(C=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



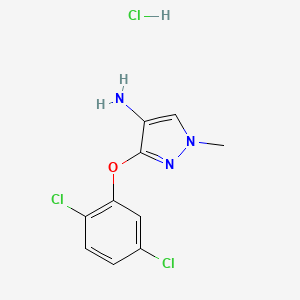
![2-methyl-5-[[4-[methyl-(3-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl)amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B12349859.png)
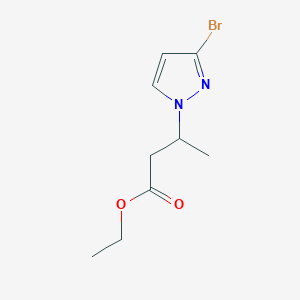
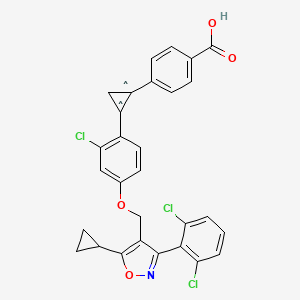
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12349874.png)
![3-(cyclohex-1-en-1-yl)-6-(4-methoxyphenyl)-2-phenyl-5-(pyridin-2-ylamino)-2,3,3a,4-tetrahydropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12349885.png)
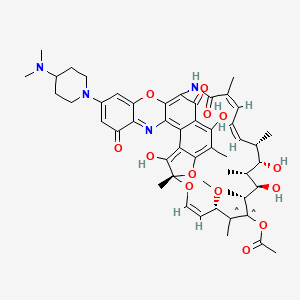
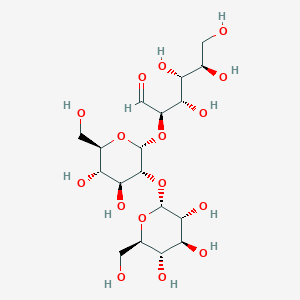

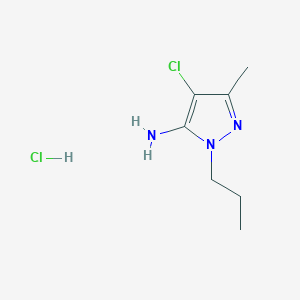
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349923.png)
